

A Researcher's Guide to Cross-Species Reactivity of Perforin Antibodies

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Compound of Interest

Compound Name: *Perforin*

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For researchers engaged in immunological studies across different species, selecting an antibody with the appropriate cross-reactivity is paramount for generating accurate and reproducible data. This guide provides a comparative overview of commercially available monoclonal antibodies against perforin, a key cytotoxic protein in T lymphocytes and Natural Killer (NK) cells. We present data on their species specificity and performance in various applications, supported by experimental protocols.

Comparative Analysis of Perforin Antibody Clones

The following table summarizes the cross-reactivity and validated applications of three widely used anti-perforin monoclonal antibody clones. This information has been compiled from manufacturer datasheets and available experimental data.

Antibody Clone	Manufacturer (Example)	Host	Isotype	Reactivity	Validated Applications
dG9 (delta G9)	Thermo Fisher Scientific, BD Biosciences	Mouse	IgG2b, kappa	Human, Porcine, Bovine[1][2][3]	Flow, Cytometry, IHC, IP, ICC/IF
eBioOMAK-D	Thermo Fisher Scientific	Rat	IgG2a, kappa	Mouse, Human[4][5][6]	Flow, Cytometry, Western Blot
Pf-344	Mabtech	Mouse	IgG1	Human, Non-Human, Primate (Rhesus, Cynomolgus), Porcine[7][8][9]	Flow, Cytometry, ELISpot, ELISA, Western Blot, ICC

Experimental Data

Direct comparative experimental data for a single antibody across multiple species is not always readily available. However, individual product datasheets often provide validation data for each claimed species.

Flow Cytometry Analysis with Pf-344 Clone

The following data from Mabtech demonstrates the reactivity of the anti-perforin antibody clone Pf-344 in human and porcine peripheral blood mononuclear cells (PBMCs).

Figure 1: Flow Cytometry analysis of perforin expression in human and porcine PBMCs using anti-perforin clone Pf-344.[8]

- Left Panel: Human PBMCs were fixed, permeabilized, and stained with FITC-conjugated anti-human Perforin mAb Pf-344 (solid line) or a matched isotype control (dashed line).

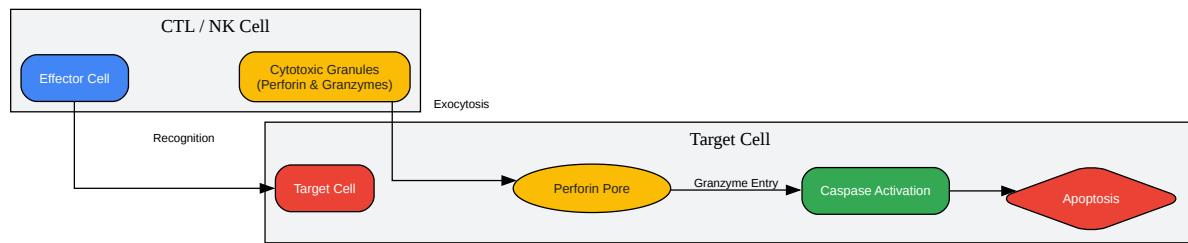
- Right Panel: Porcine PBMCs were similarly prepared and stained with FITC-conjugated Pf-344 (right panel) or an isotype control (left panel).

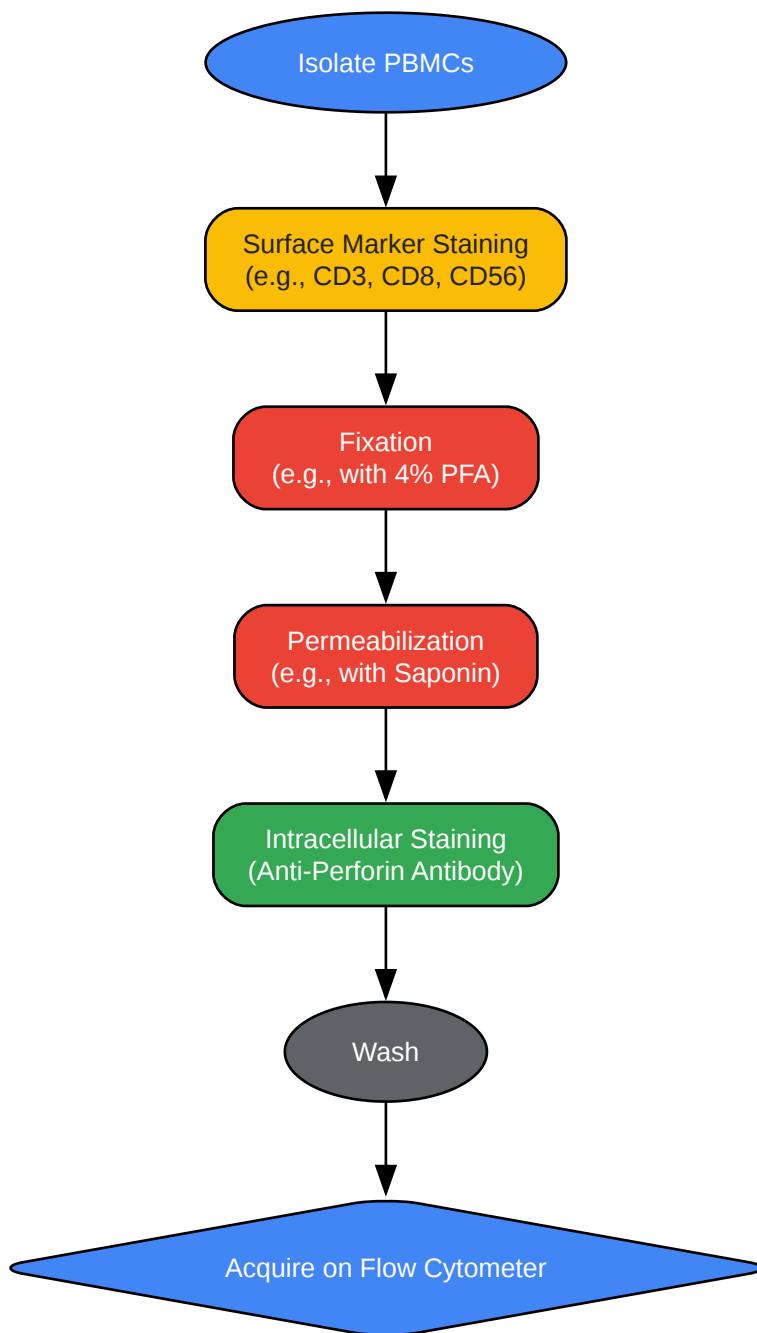
(Image not available for display. The description is based on data provided on the manufacturer's website.)

This data supports the cross-reactivity of the Pf-344 clone with both human and porcine perforin.

Signaling Pathways and Experimental Workflows Perforin/Granzyme-Mediated Cytotoxicity Pathway

Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells utilize the perforin and granzyme pathway to eliminate target cells, such as virus-infected or tumor cells.[\[10\]](#)[\[11\]](#) Upon recognition of a target cell, cytotoxic granules containing perforin and granzymes are released into the immunological synapse.[\[12\]](#) Perforin forms pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that initiate apoptosis.[\[13\]](#)[\[14\]](#)





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